molecular formula C6H12ClNO2 B590175 trans-4-Dimethylaminocrotonic acid hydrochloride CAS No. 848133-35-7

trans-4-Dimethylaminocrotonic acid hydrochloride

Cat. No. B590175
CAS RN: 848133-35-7
M. Wt: 165.617
InChI Key: UUHNQHFOIVLAQX-BJILWQEISA-N
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Description

Trans-4-Dimethylaminocrotonic acid hydrochloride is a significant pharmaceutical intermediate and forms an essential part of the structure of the anti-tumor drugs afatinib and neratinib . It is also a crucial organic synthesis reagent for the preparation of novel pyrazole derivatives and 6-heterocycloalkyl quinazoline derivatives .


Synthesis Analysis

This compound is synthesized using (E)-4-(dimethylamino)-2-butenoic acid methyl ester as a raw material. The process involves adding reagents such as water, sodium hydroxide, methanol, and hydrogen chloride through a chemical reaction .


Molecular Structure Analysis

The molecular formula of this compound is C6H12ClNO2 . The molecular weight is 165.62 g/mol .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a melting point of 162 °C . It is slightly soluble in DMSO, Methanol, and Water .

Scientific Research Applications

  • Photochemical Transformations : The photochemical behavior of various dimethylamino-substituted compounds, including trans-4-Dimethylaminocrotonic acid hydrochloride, has been studied. These substances exhibit photochemical transformations under ultraviolet irradiation, leading to the production of mixtures of cis and trans isomers and corresponding dimers (Williams et al., 1965).

  • Molecular Pharmacology : Research on compounds structurally related to this compound has revealed insights into their molecular pharmacology. These studies are particularly relevant in understanding the interaction of these compounds with various receptors, highlighting their potential therapeutic applications (Canal et al., 2013).

  • Catalytic Applications : The use of dimethylamino compounds as catalysts in chemical reactions, such as the acylation of alcohols, showcases their significance in synthetic chemistry (Liu et al., 2014).

  • Neurochemistry and GABA Uptake : trans-4-Aminocrotonic acid and its analogues have been identified as competitive inhibitors of GABA uptake in the brain, indicating their relevance in neurochemical studies and potential therapeutic applications in neurological disorders (Beart et al., 1972).

  • Toxicity and Safety Studies : Studies on dimethylamino compounds have also focused on their toxicity and safety profiles, which are crucial for their use in various applications, including as pharmaceutical intermediates (Abdo, 2007).

Safety and Hazards

Trans-4-Dimethylaminocrotonic acid hydrochloride may be harmful if inhaled, swallowed, or absorbed through the skin. It can cause respiratory tract irritation, skin irritation, and eye irritation . It should be stored in an inert atmosphere at room temperature .

Future Directions

Trans-4-Dimethylaminocrotonic acid hydrochloride is a precursor to tyrosine kinase inhibiting antitumor agents . It is expected to continue playing a significant role in cancer research and the development of new drugs .

Mechanism of Action

Target of Action

Trans-4-Dimethylaminocrotonic acid hydrochloride is primarily used in the preparation of tyrosine kinase inhibiting antitumor agents . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .

Mode of Action

They can induce apoptosis and inhibit cell proliferation .

Biochemical Pathways

The compound is involved in the biochemical pathway related to the inhibition of tyrosine kinases. By inhibiting these enzymes, it disrupts the signal transduction pathways, thereby inhibiting tumor growth .

Result of Action

As a tyrosine kinase inhibitor, this compound can potentially lead to the inhibition of tumor growth. It achieves this by blocking the signals necessary for tumor cells to proliferate and survive .

properties

IUPAC Name

(E)-4-(dimethylamino)but-2-enoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2.ClH/c1-7(2)5-3-4-6(8)9;/h3-4H,5H2,1-2H3,(H,8,9);1H/b4-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUHNQHFOIVLAQX-BJILWQEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101347107
Record name (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride
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Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

848133-35-7, 98548-81-3
Record name 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)-
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Record name (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride
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Record name (2E)-4-(Dimethylamino)but-2-enoic acid hydrogenchloride
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Record name 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1), (2E)
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Record name 2-Butenoic acid, 4-(dimethylamino)-, hydrochloride (1:1)
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Record name (2E)-4-(Dimethylamino)-2-butenoic acid hydrochloride
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Q & A

Q1: What is the significance of trans-4-Dimethylaminocrotonic acid hydrochloride in pharmaceutical synthesis?

A1: this compound serves as a crucial intermediate in the synthesis of Afatinib []. This compound is reacted with N4-(3-chloro-4-fluoro-phenyl)-7-((S)-tetrahydrofuran-3-yl-oxy)quinazoline-4,6-diamine to produce Afatinib, an irreversible ErbB family blocker used in cancer treatment.

Q2: Can you describe the synthetic route for producing this compound outlined in the research?

A2: The research highlights a "one-pot" synthesis method for producing highly pure this compound []. This method involves the following steps:

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